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molecular formula C9H6O2S B160401 Benzo[b]thiophene-2-carboxylic acid CAS No. 6314-28-9

Benzo[b]thiophene-2-carboxylic acid

Cat. No. B160401
M. Wt: 178.21 g/mol
InChI Key: DYSJMQABFPKAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04125621

Procedure details

Thionaphthene was treated in a carboxylation reaction in accordance with the procedure described by D. A. Shirley and M. D. Cameron, in J. Am. Chem. Soc., 72, 2788, 1950 using N-butyllithium in ether, followed by carbonation with dry ice, and hydrolysis to the acid. The product had a melting point of 238°-239° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[CH:7]=[CH:8][S:9][C:4]2=[CH:3][CH:2]=1.[Li+].CCC[CH2-].[C:15](=[O:17])=[O:16]>CCOCC>[CH:1]1[CH:6]=[C:5]2[CH:7]=[C:8]([C:15]([OH:17])=[O:16])[S:9][C:4]2=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C=CS2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CCC[CH2-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1=CC=C2C(=C1)C=C(S2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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